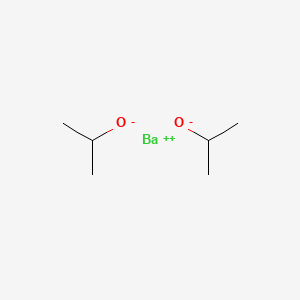

Barium isopropoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sol-Gel Synthesis and Superconductors

Summary of Application: Barium isopropoxide is used in the synthesis of sol-gel and superconductors. Sol-gel synthesis is a method for producing solid materials from small molecules. This process involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (or gel) of either discrete particles or network polymers.

Methods of Application: The specific methods of application can vary widely depending on the specific sol-gel synthesis or superconductor being produced.

Results or Outcomes: The results of these processes are typically new materials with unique properties, such as high temperature superconductivity. The specific outcomes can vary widely depending on the exact materials and conditions used.

Nano-Materials and Thin Films

Summary of Application: Barium isopropoxide is used in the production of nano-materials and thin films. These materials have a wide range of applications in various fields, including electronics, optics, and materials science.

Methods of Application: The production of nano-materials and thin films typically involves the deposition of barium isopropoxide onto a substrate in a controlled manner. This can be achieved through various methods, such as spin coating or chemical vapor deposition.

Results or Outcomes: The resulting nano-materials and thin films can have a wide range of properties, depending on their exact composition and structure. These can include unique electrical, optical, or mechanical properties.

Catalysis Synthesis

Summary of Application: Barium isopropoxide is used in catalysis synthesis. It can act as a catalyst in various chemical reactions, speeding up the reaction rate without being consumed in the process.

Methods of Application: In catalysis synthesis, barium isopropoxide is typically added to the reaction mixture, where it facilitates the conversion of reactants into products.

Results or Outcomes: The use of barium isopropoxide as a catalyst can lead to more efficient and selective chemical reactions. The specific outcomes can vary widely depending on the exact reaction being catalyzed.

Drilling Fluids

Summary of Application: Barium compounds, including Barium isopropoxide, are used in drilling fluids. These fluids are used in the drilling of oil and gas wells to lubricate the drill bit, remove drill cuttings, control formation pressures, and improve the function of the drill string and tools downhole.

Methods of Application: Barium isopropoxide would be mixed with other components to create the drilling fluid. The exact composition of the fluid can vary depending on the specific requirements of the well being drilled.

Results or Outcomes: The use of barium compounds in drilling fluids can improve the efficiency and safety of drilling operations. They can help to prevent blowouts by maintaining pressure in the wellbore, and they can also improve the rate of penetration of the drill bit.

Paints

Summary of Application: Barium compounds are used in paints. They can act as a pigment or as a filler to improve the properties of the paint.

Methods of Application: Barium isopropoxide would be mixed with other components to create the paint. The exact composition of the paint can vary depending on the specific requirements of the application.

Results or Outcomes: The use of barium compounds in paints can improve the durability, brightness, and coverage of the paint. They can also help to protect the paint from UV radiation.

Pyrotechnics

Summary of Application: Barium compounds are used in pyrotechnics. They can provide green color in fireworks and other pyrotechnic devices.

Methods of Application: Barium isopropoxide would be mixed with other components to create the pyrotechnic composition. The exact composition can vary depending on the specific requirements of the device.

Results or Outcomes: The use of barium compounds in pyrotechnics can create bright and vibrant green colors. This can enhance the visual appeal of fireworks and other pyrotechnic devices.

Ferroelectric Metals

Summary of Application: Barium isopropoxide is used in the synthesis of ferroelectric metals. Ferroelectric materials have a spontaneous electric polarization that can be reversed by the application of an external electric field. They are used in many devices, including nonvolatile memories, capacitors, and piezoelectric transducers.

Methods of Application: The specific methods of application can vary widely depending on the specific ferroelectric metal being produced.

Results or Outcomes: The results of these processes are typically new materials with unique properties, such as high dielectric constant and piezoelectricity. The specific outcomes can vary widely depending on the exact materials and conditions used.

Organic Intermediate

Summary of Application: Barium isopropoxide is used as an organic intermediate. An organic intermediate is a molecular entity (not necessarily organic) that forms as a transient species during the conversion of some reactant to a product.

Methods of Application: Organic intermediates are often used in the synthesis of complex organic compounds. The exact methods of application can vary widely depending on the specific synthesis being carried out.

Results or Outcomes: The use of barium isopropoxide as an organic intermediate can lead to the synthesis of complex organic compounds. The specific outcomes can vary widely depending on the exact synthesis being carried out.

Barium isopropoxide is an organometallic compound with the chemical formula and a molecular weight of 255.5 g/mol. It appears as a white to light orange powder or crystalline solid and has a melting point of approximately 200°C. This compound is notable for its use in various

Barium isopropoxide can be synthesized through several methods:

- Reaction with Isopropanol: Barium hydroxide reacts with isopropanol to yield barium isopropoxide and water.

- Metal Reaction: Barium metal can react with isopropyl alcohol under controlled conditions to form barium isopropoxide.

- Sol-Gel Process: This method involves the hydrolysis of barium alkoxides in the presence of solvents to produce barium isopropoxide as part of a larger synthesis scheme for metal oxides .

Barium isopropoxide has various applications, including:

- Catalysis: It serves as an efficient catalyst in organic synthesis reactions, particularly for forming diketones.

- Materials Science: Barium isopropoxide is utilized in the sol-gel synthesis of ceramic materials and thin films.

- Chemical Research: It plays a role in studies involving metal-organic frameworks and other advanced materials .

Interaction studies involving barium isopropoxide primarily focus on its catalytic properties and its interactions with other metal alkoxides during synthesis processes. For instance, research has shown how barium isopropoxide interacts with titanium alkoxides to influence the formation of barium titanate, affecting the crystallinity and morphology of the resulting materials . These interactions are crucial for optimizing conditions in materials synthesis.

Barium isopropoxide shares similarities with other metal alkoxides but possesses unique characteristics that distinguish it from them. Below are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Barium hydroxide | Ba(OH)₂ | Strong base; used for pH adjustments |

| Barium acetate | Ba(C₂H₃O₂)₂ | Commonly used in organic synthesis; less reactive |

| Titanium isopropoxide | Ti(OPr)₄ | Used for thin film deposition; forms titanium dioxide |

Barium isopropoxide stands out due to its specific catalytic properties and its ability to facilitate complex organic reactions that other similar compounds may not efficiently catalyze.

Barium isopropoxide, formally designated as barium diisopropoxide, possesses the Chemical Abstracts Service registry number 24363-37-9 and maintains the molecular formula C₆H₁₄BaO₂. The compound exhibits a molecular weight of 255.50 grams per mole, establishing its position among medium-molecular-weight organometallic species. The International Union of Pure and Applied Chemistry nomenclature designates this compound as barium(2+);propan-2-olate, reflecting its ionic nature and the specific alkoxide functionality.

The structural representation of barium isopropoxide reveals a central barium cation coordinated to two isopropoxide anions, with the simplified molecular structure identifier string represented as CC(C)[O-].CC(C)[O-].[Ba+2]. The compound's linear formula Ba[OCH(CH₃)₂]₂ emphasizes the coordination of the barium center to two isopropyl alcohol-derived ligands. The European Community number 628-222-9 provides additional regulatory identification for this compound.

The nomenclatural diversity of barium isopropoxide reflects its widespread recognition across different chemical contexts. Alternative designations include diisopropoxybarium, bis(isopropoxy)barium, barium di-isopropoxide, and barium propan-2-olate. These varied naming conventions demonstrate the compound's integration into multiple chemical disciplines and its recognition by diverse research communities. The MDL number MFCD00050486 provides additional database identification for this organometallic species.

Physical characterization reveals barium isopropoxide as a white to pale yellow powder with specific morphological properties. The compound demonstrates a melting point of 200 degrees Celsius with decomposition, indicating thermal instability at elevated temperatures. The specific gravity of 0.89 establishes its density characteristics relative to water, while its powder form facilitates handling in various synthetic applications.

Historical Development in Coordination Chemistry

The development of barium isopropoxide within coordination chemistry represents a significant advancement in organometallic alkoxide chemistry, particularly in the context of alkaline earth metal complexes. Research conducted in the late 20th and early 21st centuries has established fundamental understanding of this compound's coordination behavior and synthetic utility. The synthesis methodology traditionally involves the direct reaction of metallic barium with isopropanol, following the general reaction pathway where barium metal dissolves in the alcohol to produce the desired alkoxide product along with hydrogen gas evolution.

Scientific investigations have revealed that barium isopropoxide can be prepared through controlled dissolution of anhydrous barium metal in isopropanol under inert atmospheric conditions. This preparative approach represents a classical method for alkaline earth metal alkoxide synthesis, wherein the high reactivity of the metal facilitates direct alcoholysis reactions. The resulting product demonstrates characteristic properties of metal alkoxides, including moisture sensitivity and hydrolytic reactivity with water.

Research developments in the synthesis of homoleptic barium alkoxides have demonstrated the versatility of barium isopropoxide in forming complex heterometallic species. Studies have shown that reactions of metallic barium with various alcohols and diols can yield homoleptic and homonuclear complexes, with barium isopropoxide serving as a fundamental building block for more sophisticated organometallic architectures. These investigations have established the compound's role as a precursor for developing trinuclear heterobimetallic low-coordinated barium compounds through reactions with aluminum-containing species.

The coordination chemistry of barium isopropoxide has been extensively studied through single-crystal X-ray diffraction analyses, revealing detailed structural information about mixed-metal alkoxides containing barium. Research has demonstrated that barium titanium derivatives can be formed through reactions involving barium isopropoxide, resulting in complex molecular structures with varying barium-to-titanium stoichiometries. These structural studies have provided fundamental insights into the coordination preferences of barium in organometallic environments and the factors controlling molecular architecture in mixed-metal systems.

Advanced synthetic methodologies have emerged for preparing novel volatile heteroleptic barium complexes using barium isopropoxide as a starting material. These developments involve substitution reactions where bis(trimethylsilyl)amide groups are replaced with aminoalkoxide and beta-diketonate ligands, yielding compounds with enhanced volatility and thermal stability properties. Such advances represent significant progress in the development of barium-containing precursors for advanced material deposition techniques.

Role in Advanced Material Synthesis

Barium isopropoxide has established itself as a critical precursor in advanced material synthesis, particularly in the preparation of barium-containing ceramic and electronic materials. The compound's utility in sol-gel processes has been extensively documented, with research demonstrating its effectiveness in producing barium titanate powders through controlled hydrolytic decomposition reactions. The sol-gel methodology employing barium isopropoxide as a precursor enables precise stoichiometric control and results in the formation of nanometric powders with well-defined compositional characteristics.

Investigations into barium titanate synthesis have revealed that barium isopropoxide, when combined with titanium(IV) isopropoxide, provides an effective route to producing high-quality ceramic materials. Research has shown that the sol-gel process involving these alkoxide precursors allows for the synthesis of barium titanate powders with controlled particle sizes, typically in the nanometric range below 50 nanometers. The advantages of this approach include enhanced compositional homogeneity at the atomic level and reduced processing temperatures compared to conventional solid-state synthesis methods.

Chemical vapor deposition applications have demonstrated the utility of barium isopropoxide in thin film preparation, particularly for barium titanate film growth. Research has established that barium beta-diketonate chelates combined with titanium tetra-isopropoxide can produce barium titanate films with prominent crystallographic orientation on magnesium oxide substrates. The temperature range of 700 to 1000 degrees Celsius has been identified as optimal for achieving epitaxial growth, with films deposited at elevated temperatures showing enhanced crystallographic quality.

The development of single-crystal barium titanium isopropoxide complexes represents a significant advancement in precursor chemistry for advanced materials. Research has successfully synthesized single-crystal barium titanate double alkoxide complexes with compositions presumed to be BaTi(OCH(CH₃)₂)₆·xC₆H₆, which convert to barium titanate at relatively low temperatures of 100 degrees Celsius. This approach offers advantages over conventional sol-gel methods by providing well-defined and homogeneous compositions at the atomic level while producing fine particle sizes.

Advanced applications of barium isopropoxide extend to the preparation of sophisticated heterometallic complexes for materials science applications. Recent developments have focused on synthesizing volatile heteroleptic barium complexes that demonstrate enhanced volatility properties, making them suitable for atomic layer deposition and chemical vapor deposition processes. These complexes can be sublimed under reduced pressure at 160 degrees Celsius, indicating their potential as precursors for the growth of barium-containing thin films.

The sol-precipitation methodology represents another significant application area where barium isopropoxide contributes to advanced material synthesis. This approach involves the controlled precipitation of barium-containing species under alkaline conditions, leading to the formation of crystalline products without the heat treatment typically required in conventional sol-gel processes. The resulting materials demonstrate unique microstructural and dielectric properties, with dielectric constants ranging from 15 to 50 at 20 kilohertz frequency.

Metathesis Reactions with Barium Salts

Metathesis reactions involving barium salts constitute a fundamental synthetic approach for preparing barium isopropoxide compounds. The metathesis reactions of potassium alkoxides with anhydrous barium chloride provide an effective route to heterobimetallic alkoxides [1]. These salt elimination reactions proceed via the displacement of halide ions with alkoxide ligands, forming the desired barium alkoxide products along with potassium halide byproducts.

The synthetic methodology employs anhydrous barium chloride as the primary barium source [2]. Barium chloride exhibits distinctive structural properties, crystallizing in two polymorphic forms at room temperature in the orthorhombic cotunnite structure, while transitioning to the cubic fluorite structure between 925 and 963 degrees Celsius [2]. The large barium cation prefers coordination numbers greater than six, with coordination numbers of 8 in the fluorite structure and 9 in the cotunnite structure [2].

Salt metathesis reactions with barium iodide tetrahydrofuranate have been successfully employed to synthesize barium derivatives containing phosphane-borane stabilized methanides [3]. These reactions allow for the preparation of compounds such as barium iodide bis(diphenylphosphine borane)methanide tetrahydrofuranate complexes [3]. The resulting barium derivatives demonstrate enhanced reactivity compared to their potassium counterparts, indicating the influence of the metal center on subsequent chemical transformations [3].

Direct Alkoxylation of Barium Metal

Direct alkoxylation of barium metal with alcohols represents an alternative synthetic strategy that circumvents the need for preformed alkoxide salts. This approach involves the direct reaction of metallic barium with isopropanol under controlled conditions to form barium isopropoxide [4] [5]. The reaction proceeds through the oxidative dissolution of barium metal in the presence of alcohol, generating hydrogen gas as a byproduct.

Reactions of metallic barium with benzofuranol or diethylene glycol yield homoleptic and homonuclear barium complexes [6] [7]. These reactions demonstrate yields ranging from 60 to 89 percent, indicating the efficiency of direct metallation approaches [7]. The formation of barium complexes through direct metal reactions provides access to compounds that may be difficult to obtain through other synthetic routes [7].

The synthesis involves barium granules suspended in toluene reacting rapidly and exothermically with 2-methoxyethanol to yield hydrocarbon-soluble, volatile crystalline oxo-alkoxide compounds [8]. These products exhibit volatility at 160 degrees Celsius under reduced pressure conditions of 10^-1 Torr, demonstrating their potential utility in vapor phase applications [8].

Metal vapour synthesis provides an advanced approach for preparing organometallic barium compounds [9]. The direct reaction with metal atoms instead of bulk metal offers advantages by starting at a higher free energy level, facilitating subsequent chemical transformations [9]. This methodology has been employed to prepare hydrocarbon-soluble barium anthracene complexes through reaction of 9,10-bis(trimethylsilyl)anthracene with barium vapour [9].

Barium metal demonstrates extreme reactivity with oxygen in air and most non-metals [10]. This high reactivity necessitates careful handling procedures and the use of inert atmosphere techniques throughout the synthesis process [10]. The alkaline earth metal properties of barium, with its most common oxidation state of +2, melting point of 725 degrees Celsius, and boiling point of 1640 degrees Celsius, influence the reaction conditions and product characteristics [10].

Purification Techniques for Air-Sensitive Compounds

The purification of air-sensitive barium isopropoxide compounds requires specialized techniques to prevent decomposition and maintain product integrity. Schlenk line techniques represent the standard methodology for handling air- and moisture-sensitive organometallic reagents [11] [12]. These techniques enable safe and controlled manipulation of reactive compounds through the use of dual manifold systems that provide both inert gas and vacuum capabilities [12].

The fundamental Schlenk line setup consists of an array of taps connecting two gas/vacuum lines to tubing for connection to various reaction vessels [13]. This configuration allows for the maintenance of inert atmosphere conditions throughout synthesis, purification, and storage procedures [13]. The apparatus enables researchers to perform filtrations, crystallizations, and other purification operations without exposure to air or moisture [13].

Controlled atmosphere glove boxes provide an alternative environment for work with contamination-sensitive materials [14]. These systems maintain leak-tight environments with low levels of oxygen and moisture, making them suitable for procedures involving organometallics and other air-sensitive compounds [14]. Modern glove box systems can be equipped with gas purification accessories capable of removing oxygen and moisture to extremely low levels [14].

Filtration under inert gas represents a critical purification technique for air-sensitive compounds [15]. The procedure involves the use of Schlenk flasks with fritted glass filters, allowing for the separation of solid products from solution while maintaining inert atmosphere protection [15]. The filtration setup requires careful manipulation to prevent contamination, including proper venting procedures and pressure management [15].

Inert gas purification systems ensure the quality of protective atmospheres used during synthesis and purification [16]. These systems employ titanium sublimation pumps and other chemical adsorption methods to remove reactive impurities from inert gases [16]. Titanium chemical adsorbers demonstrate high efficiency in removing oxygen and nitrogen impurities, achieving purification levels suitable for sensitive alkoxide chemistry [16].

Solvent purification represents another crucial aspect of air-sensitive compound handling [17]. Solvent purification systems employ activated alumina columns to remove water and protic contaminants, combined with supported copper catalysts to eliminate trace oxygen [17]. These systems provide consistently dry and degassed solvents essential for alkoxide synthesis and purification [17].

Spectroscopic Characterization

Fourier Transform Infrared Analysis of Coordination Modes

Fourier Transform Infrared spectroscopy serves as a primary analytical technique for characterizing the coordination modes and structural features of barium isopropoxide compounds [18]. The technique measures molecular vibrations corresponding to specific bending and stretching modes between chemical bonds, providing characteristic fingerprint information for structural identification [18]. The stretching frequencies of molecules are reported in wavenumbers with units of reciprocal centimeters, allowing for precise identification of functional groups and coordination environments [18].

For barium compounds, FTIR analysis reveals characteristic absorption bands that provide information about metal-oxygen coordination [19] [20]. The infrared spectra of barium-containing compounds typically exhibit features in the region of 570 reciprocal centimeters, which can vary with concentration and coordination environment [20]. Matrix isolation studies of barium oxides demonstrate characteristic absorption patterns that aid in structural assignment [20].

The analysis of carboxylate coordination modes in barium compounds utilizes the difference between asymmetric and symmetric stretching frequencies of the carboxylate group [21]. For bridging carboxylate ligands, the frequency difference between asymmetric and symmetric stretching modes provides indication of the coordination geometry [21]. In barium propionate complexes, frequency differences of approximately 120 reciprocal centimeters indicate bridging coordination modes [21].

Molecular vibrations in barium alkoxide compounds correspond to metal-oxygen stretching, alkyl group deformations, and coordinated alcohol molecules [18]. The presence of different coordination modes, including terminal, bridging, and chelating alkoxide ligands, produces distinct spectral signatures that enable structural characterization [18]. The intensity and position of absorption bands provide quantitative information about the relative abundance of different coordination environments [18].

Nuclear Magnetic Resonance Studies in Deuterated Solvents

Nuclear Magnetic Resonance spectroscopy in deuterated solvents provides essential structural information for barium isopropoxide compounds [22] [23]. Deuterated solvents prevent interference from proton signals in the organic solvent, allowing for clear observation of sample resonances [23]. The deuterium nuclei serve dual purposes as lock signals for spectrometer stabilization and as reference standards for chemical shift measurements [24].

Proton Nuclear Magnetic Resonance analysis of barium alkoxide compounds reveals characteristic chemical shifts for the isopropyl groups [25]. The alkoxide ligands typically exhibit resonances corresponding to the methyl and methine protons of the isopropoxide groups [25]. Variable-temperature Nuclear Magnetic Resonance studies provide information about dynamic exchange processes and coordination equilibria in solution [26].

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers advantages in structural characterization due to the broader chemical shift range compared to proton Nuclear Magnetic Resonance [27]. The carbon resonances span a range from 0 to 220 parts per million relative to tetramethylsilane, providing well-resolved signals for different carbon environments [27]. This technique enables determination of the number of chemically distinct carbon atoms and provides insight into molecular symmetry [27].

The characterization of heterobimetallic barium alkoxides by Nuclear Magnetic Resonance requires careful selection of deuterated solvents [25]. Common deuterated solvents include deuterochloroform, deuterated toluene, and deuterated tetrahydrofuran, each offering different solubility characteristics and chemical shift ranges [28]. The choice of solvent can influence the observed chemical shifts and coupling patterns, requiring optimization for each specific compound [28].

Barium Nuclear Magnetic Resonance spectroscopy, while technically feasible using barium-135 and barium-137 isotopes, presents significant challenges due to the quadrupolar nature of these nuclei [29]. Both isotopes yield very broad signals even in symmetric environments, and the narrow chemical shift range relative to linewidth limits the structural information obtainable [29]. As a result, barium Nuclear Magnetic Resonance is rarely employed for routine characterization, with proton and carbon-13 Nuclear Magnetic Resonance providing more practical analytical approaches [29].

| Property | Barium Isopropoxide |

|---|---|

| Molecular Formula | C₆H₁₄BaO₂ |

| Molecular Weight | 255.52 g/mol |

| CAS Number | 24363-37-9 |

| Appearance | White powder |

| Melting Point | 200°C (decomposition) |

| Density | 0.89 g/cm³ |

| Sensitivity | Air and moisture sensitive |

| Solubility | Soluble in alcohols, ketones, esters; reacts with water |

Barium isopropoxide (Ba(OCH(CH₃)₂)₂) exhibits a molecular formula of C₆H₁₄BaO₂ with a molecular weight of 255.50 g/mol [1] [2] [3]. The compound demonstrates characteristic ionic bonding between the Ba²⁺ cation and the isopropoxide anions (OC₃H₇⁻), consistent with the highly electropositive nature of barium and the strongly basic character of alkoxide ligands [4] [5].

The molecular geometry of barium isopropoxide centers around the large Ba²⁺ ion (ionic radius 1.35 Å), which typically adopts coordination numbers ranging from 8 to 12 [6] [7] [8]. This high coordination preference stems from barium's position as the heaviest stable alkaline earth metal, necessitating a coordination sphere that can accommodate its substantial ionic radius while maintaining electrostatic stability [5] [9].

Coordination Environment and Bonding Analysis

Based on structural data from related barium alkoxide complexes, the barium center in barium isopropoxide likely adopts an irregular coordination geometry. Single-crystal studies of analogous compounds reveal Ba-O bond lengths typically ranging from 2.37 to 2.71 Å [6] [8]. The heterometallic complex [Ti(OPrⁱ)₅]Ba[Ti₂(OPrⁱ)₉] demonstrates that barium can achieve a trigonal prismatic coordination with six oxygen donors, exhibiting Ba-O distances of 2.372(4) to 2.707(4) Å [10].

The bonding characteristics in barium isopropoxide are predominantly ionic, with minimal covalent character due to the large electronegativity difference between barium (0.89) and oxygen (3.44) [1] [3]. This ionic bonding manifests in the compound's high reactivity with water and moisture sensitivity [1] [2]. The isopropoxide ligands function as bridging units in the solid state, leading to oligomeric or polymeric structures that enhance thermal stability while maintaining the fundamental ionic bonding motif [11] [12].

Electronic Structure and Hybridization

The electronic configuration of Ba²⁺ ([Xe]) lacks d-orbitals for significant covalent bonding, reinforcing the ionic nature of Ba-O interactions [5] [9]. The oxygen atoms in the isopropoxide ligands utilize sp³ hybridization, with lone pairs available for coordination to the metal center. This hybridization allows for flexible bridging modes, including μ₂ and μ₃ coordination patterns observed in related barium alkoxide structures [13] [14].

Crystallographic Data from Single-Crystal Studies

While direct single-crystal structural data for pure barium isopropoxide remains limited in the available literature, extensive crystallographic information from related barium alkoxide and organometallic complexes provides crucial insights into the expected structural parameters and crystalline behavior.

Crystallographic Parameters from Related Systems

The barium pertechnetate complex Ba[TcO₄]₂ crystallizes in the orthorhombic space group Fddd with lattice parameters a = 747.34(5) pm, b = 1244.08(7) pm, and c = 1511.23(9) pm [15]. This structure features Ba²⁺ ions in 12-fold coordination with icosahedral geometry, demonstrating the preference for high coordination numbers characteristic of barium compounds.

The heterometallic alkoxide complex [Ti(OPrⁱ)₅]Ba[Ti₂(OPrⁱ)₉] provides the most relevant structural data, crystallizing in the triclinic space group P1̄ with unit cell parameters a = 11.850(2) Å, b = 13.888(3) Å, c = 18.716(4) Å, α = 86.08(3)°, β = 89.15(3)°, γ = 83.36(3)° [10]. The barium center adopts a trigonal prismatic coordination geometry distorted toward an octahedron, with Ba-O bond lengths ranging from 2.372(4) to 2.707(4) Å.

Structural Motifs and Packing Arrangements

Crystallographic studies of barium alkoxide complexes reveal several recurring structural motifs. The hexanuclear cluster H₄Ba₆(μ₆-O)(OCH₂CH₂OCH₃)₁₄ features a central octahedral Ba₆(μ₆-O) unit supported by various bridging alkoxide ligands [14] [16]. This structure demonstrates the tendency of barium alkoxides to form extended networks through μ₂ and μ₃ bridging modes.

The polymeric nature of barium alkoxides manifests in infinite chain structures, as observed in alkaline earth metal alkoxide systems [13] [17]. These chains typically involve alternating metal centers connected by bridging alkoxide oxygen atoms, creating one-dimensional coordination polymers with enhanced thermal stability compared to monomeric species.

Coordination Geometries and Bond Parameters

Barium coordination geometries in alkoxide complexes vary from distorted octahedral to icosahedral, depending on the ligand environment and aggregation state [6] [18] [8]. The icosahedral coordination observed in Ba[TcO₄]₂ represents the upper limit of coordination numbers, with Ba-O distances of 2.89-3.08 pm [15]. In contrast, lower coordination numbers (6-8) result in shorter, more directional bonds as seen in the trigonal prismatic arrangement of [Ti(OPrⁱ)₅]Ba[Ti₂(OPrⁱ)₉] [10].

Comparative Analysis with Group 2 Metal Alkoxides

The structural characteristics of barium isopropoxide must be understood within the context of Group 2 metal alkoxide chemistry, where systematic trends emerge based on ionic radius, coordination preferences, and bonding characteristics.

Ionic Size Effects and Coordination Number Trends

The progression from magnesium to barium in Group 2 metal isopropoxides demonstrates clear trends in coordination behavior. Magnesium isopropoxide, with the smallest ionic radius (0.65 Å), typically adopts coordination numbers of 4-6 with tetrahedral to octahedral geometries [19] [20]. Calcium isopropoxide (ionic radius 0.99 Å) prefers coordination numbers of 6-8, forming octahedral to cubic arrangements [21] [22]. Strontium isopropoxide exhibits coordination numbers of 8-10 with cubic to dodecahedral geometries [23] [8], while barium isopropoxide achieves the highest coordination numbers (8-12) with cubic to icosahedral arrangements [6] [7] [8].

Aggregation and Polymerization Patterns

The tendency toward aggregation and polymerization increases dramatically across the Group 2 alkoxide series. Magnesium isopropoxide typically forms dimeric or small oligomeric structures due to its relatively small size and moderate Lewis acidity [24] [20]. Calcium isopropoxide demonstrates increased aggregation, forming oligomeric to polymeric structures through bridging alkoxide ligands [22] [25].

Strontium isopropoxide exhibits significant polymerization tendencies, with commercial samples existing as highly active polymeric species suitable for catalytic applications [23] [26]. This polymerization enhances thermal stability while maintaining high catalytic activity for ring-opening polymerization reactions.

Barium isopropoxide represents the extreme end of this trend, showing the highest degree of polymerization among Group 2 alkoxides [27] [17]. The large ionic radius and high coordination number preferences of Ba²⁺ promote extensive bridging interactions, resulting in highly polymeric structures with complex three-dimensional networks.

Bonding Character and Reactivity Trends

The ionic character of metal-oxygen bonding increases from magnesium to barium, correlating with decreasing electronegativity values (Mg: 1.2, Ca: 1.0, Sr: 1.0, Ba: 0.9) [5] [9]. This increased ionic character enhances reactivity toward protic solvents and atmospheric moisture, with barium isopropoxide showing the highest sensitivity among Group 2 alkoxides [1] [2].

Structural Stability and Thermal Properties

Thermal decomposition patterns vary significantly across the Group 2 alkoxide series. Magnesium and calcium isopropoxides decompose at relatively low temperatures (150-200°C), while strontium and barium analogs demonstrate enhanced thermal stability due to their polymeric structures [23] [8]. Barium isopropoxide decomposes at approximately 200°C, with decomposition proceeding through loss of isopropanol and formation of barium oxide [1] [3].

Solubility and Coordination Chemistry

All Group 2 alkoxides exhibit similar solubility patterns, being soluble in alcohols, ethers, and ketones while reacting vigorously with water [1] [21] [22]. However, the degree of solvation and coordination with donor molecules increases with metal size. Barium alkoxides readily coordinate with additional ligands such as alcohols, ethers, and multidentate molecules, leading to higher coordination numbers and more complex structures compared to their lighter analogs [17] [8].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H252 (100%): Self-heating in large quantities;

may catch fire [Warning Self-heating substances and mixtures];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant